molecular formula C17H14F3N3O2S B7474100 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide

Cat. No. B7474100
M. Wt: 381.4 g/mol
InChI Key: NGXWSAUCDIARLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.

Mechanism of Action

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide prevents cancer cells from signaling to each other and promotes their death.
Biochemical and Physiological Effects
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies and has shown minimal toxicity in animal models. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be useful in the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential for metabolic instability.

Future Directions

There are several future directions for the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide. One area of interest is the use of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic properties or greater selectivity for BTK. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Conclusion
In conclusion, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action, favorable pharmacokinetic profile, and potential for use in combination with other cancer therapies make it an attractive candidate for further development. However, further research is needed to fully understand the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.

Synthesis Methods

The synthesis of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde with methylamine to form 2-(trifluoromethyl)quinolin-4-amine. The resulting compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to form 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide.

Scientific Research Applications

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be particularly effective in the treatment of lymphoma and other hematological malignancies. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4-[[[2-(trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)16-9-15(13-3-1-2-4-14(13)23-16)22-10-11-5-7-12(8-6-11)26(21,24)25/h1-9H,10H2,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWSAUCDIARLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide

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